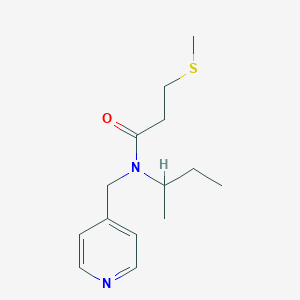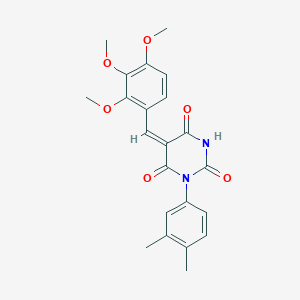
5-(4-hydroxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
描述
5-(4-hydroxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as thioflavin T and has a unique structure that allows it to interact with biological molecules in a specific manner.
作用机制
The mechanism of action of thioflavin T involves its interaction with the β-sheet structure of amyloid fibrils. The compound binds to the β-sheet structure through hydrogen bonding and hydrophobic interactions, causing a significant increase in fluorescence intensity. Thioflavin T has a high affinity for amyloid fibrils, making it an excellent diagnostic tool for the early detection of neurodegenerative diseases.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been extensively used in various in vitro and in vivo studies.
实验室实验的优点和局限性
Thioflavin T has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can detect and quantify amyloid fibrils with high accuracy. Thioflavin T is also relatively easy to use and can be incorporated into various experimental setups. However, thioflavin T has some limitations, such as its inability to differentiate between different types of amyloid fibrils and its potential interference with other biological molecules.
未来方向
Thioflavin T has significant potential in various fields, and several future directions can be explored. One direction is the development of new and more specific fluorescent probes for the detection of amyloid fibrils. Another direction is the use of thioflavin T in drug discovery and development, where it can be used to screen for compounds that can inhibit amyloid fibril formation. Thioflavin T can also be used to study the structure and function of other biological molecules, such as proteins and nucleic acids. Overall, thioflavin T is a versatile compound that has significant potential in various scientific fields.
科学研究应用
Thioflavin T has been widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to detect and quantify amyloid fibrils, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thioflavin T binds to the β-sheet structure of amyloid fibrils, causing a significant increase in fluorescence intensity. This property has been used to develop various diagnostic tools for the early detection of neurodegenerative diseases.
属性
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-14-11(17)10(12(18)15(2)13(14)19)7-8-3-5-9(16)6-4-8/h3-7,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUQDXUZLNRWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)O)C(=O)N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl {[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetate](/img/structure/B3923530.png)
![4-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyrimidinamine](/img/structure/B3923538.png)
![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3923544.png)
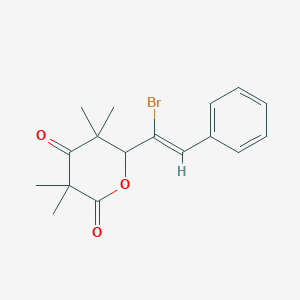
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3923552.png)
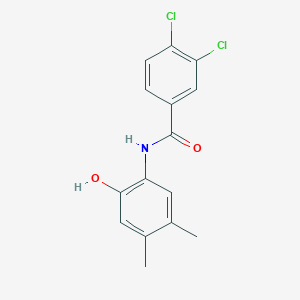
![N-1,3-benzothiazol-2-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3923567.png)
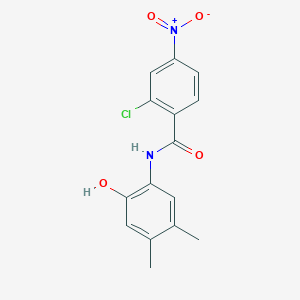
![ethyl 3-(3-methoxybenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B3923579.png)
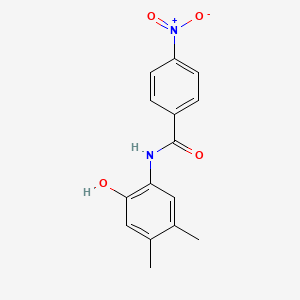
![2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B3923603.png)
![4-fluoro-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide](/img/structure/B3923608.png)
